molecular formula C14H10N6O4S3 B2440628 4-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392299-67-1

4-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2440628
CAS No.: 392299-67-1
M. Wt: 422.45
InChI Key: PFHGXRJZBOBMRI-UHFFFAOYSA-N
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Description

This chemical entity, 4-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, is a sophisticated synthetic compound designed for advanced pharmaceutical and biological research. Its molecular architecture incorporates a 1,3,4-thiadiazole core, a scaffold extensively documented for a broad spectrum of pharmacological properties, particularly as a foundational structure for promising antimicrobial agents . The integration of a thiazole ring further enhances its potential for bioactivity, creating a multi-heterocyclic system of significant interest for investigating novel therapeutic mechanisms. The primary research value of this compound lies in its application as a lead structure for the development of new antimicrobial therapies. Derivatives containing the 1,3,4-thiadiazole moiety have demonstrated the ability to act against a range of Gram-positive and Gram-negative bacteria, with some analogs showing efficacy comparable to, or even surpassing, standard drug treatments . Its potential mechanism of action may involve strong interactions with biological macromolecules, such as enzymes or genetic material, a characteristic attributed to the mesoionic nature and high aromaticity of the 1,3,4-thiadiazole system, which facilitates penetration of cellular membranes and binding to target sites . Beyond antimicrobial applications, this compound serves as a crucial tool for probing biochemical pathways. The structural features of the 1,3,4-thiadiazole ring make it a bioisostere for pyrimidine and pyridazine rings, which are prevalent in natural metabolites and established pharmaceuticals . This allows researchers to utilize this compound to study enzyme inhibition, particularly against targets that recognize such nitrogen-containing heterocycles. Furthermore, the presence of the nitro group and the sulfanyl-linked side chain offers potential for exploring structure-activity relationships in medicinal chemistry, enabling the synthesis of novel analogs for screening against resistant microbial strains or for evaluating anticancer and anti-inflammatory activity, which are other known properties of this class of molecules .

Properties

IUPAC Name

4-nitro-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6O4S3/c21-10(16-12-15-5-6-25-12)7-26-14-19-18-13(27-14)17-11(22)8-1-3-9(4-2-8)20(23)24/h1-6H,7H2,(H,15,16,21)(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHGXRJZBOBMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a diverse set of functional groups, including a nitro group, thiazole moiety, and thiadiazole ring. Its molecular formula is C₁₄H₁₀N₆O₄S₃, with a molecular weight of 422.45 g/mol. The presence of these groups is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antibacterial and antifungal properties. Its nitro group contributes to enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenActivityReference
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansSignificant

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown promising results, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, which is a standard measure of drug efficacy.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-70.084 ± 0.020
A5490.034 ± 0.008

These results suggest that the compound's structure may enhance its ability to target cancer cells selectively while minimizing effects on normal cells.

Molecular docking studies have provided insights into the mechanism by which this compound interacts with biological targets. The compound appears to bind effectively to enzymes or receptors involved in cancer proliferation and bacterial metabolism .

Potential Mechanisms Include:

  • Inhibition of DNA synthesis in cancer cells.
  • Disruption of metabolic pathways in bacteria.

Case Studies

A study focused on the synthesis and evaluation of related thiadiazole derivatives highlighted the potential of compounds with similar structures to exhibit significant anticancer activity. For instance, derivatives were tested against MDA-MB-231 breast cancer cells and showed IC50 values lower than those of standard chemotherapeutics like cisplatin .

Scientific Research Applications

Biological Activities

The compound has been investigated for its antibacterial and antifungal properties. Studies indicate that derivatives containing thiazole and triazole rings often exhibit enhanced cytotoxic activity against various cancer cell lines. Specifically, the presence of the nitro group is associated with increased antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .

Table 1: Biological Activities of 4-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Activity TypeTarget Organisms/CellsObservations
AntibacterialStaphylococcus aureusSignificant activity observed
AntifungalVarious fungal speciesEnhanced efficacy noted
CytotoxicityCancer cell lines (e.g., MCF7)Promising results in inhibiting cell growth

Therapeutic Potential

Due to its unique structure and biological activities, this compound holds promise for development into new antimicrobial agents or anticancer drugs . Its structural components may serve as scaffolds for further modifications aimed at enhancing efficacy or reducing toxicity .

Molecular Interaction Studies

Molecular docking studies suggest that the compound interacts effectively with various biological targets involved in cellular processes related to cancer proliferation or bacterial metabolism. Understanding these interactions is crucial for optimizing its therapeutic potential .

Related Compounds and Their Activities

Several compounds share structural similarities with 4-nitro-N-(5-((2-oxo-2-(thiazol-2-yloamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. These compounds also exhibit significant biological activities:

Compound NameStructure FeaturesBiological Activity
Thiadiazole derivativesContains thiadiazole ringAntibacterial and antifungal
Triazole derivativesContains triazole ringAntifungal activity
Nitrophenyl compoundsContains nitrophenyl groupEnhanced antibacterial properties
Thiazole-containing compoundsContains thiazole ringCytotoxicity against cancer cells

The unique combination of thiazole and triazole rings along with a nitro group in 4-nitro-N-(5-((2-oxo-2-(thiazol-2-yloamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide synergistically enhances its biological activity compared to other similar compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound and its analogs?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving thiadiazole and thiazole precursors. For example:

  • Step 1 : Alkylation of 5-amino-1,3,4-thiadiazole derivatives with nitrobenzyl halides (e.g., 4-nitrobenzyl chloride) in polar solvents like DMSO or ethanol, yielding intermediates with thioether linkages (82% yield reported) .
  • Step 2 : Coupling with thiazol-2-ylaminoethylthio groups using reagents like benzoyl chloride derivatives under reflux conditions .
  • Key Conditions : Anhydrous solvents (e.g., pyridine, acetone), reflux (3–24 hours), and purification via recrystallization or chromatography.
    • Table 1 : Synthetic Routes Comparison
PrecursorReagentSolventYieldReference
5-Amino-1,3,4-thiadiazole4-Nitrobenzyl chlorideDMSO82%
Thiazol-2-amine2,4-Difluorobenzoyl chloridePyridine75%

Q. How are spectroscopic techniques (NMR, IR, MS) used to confirm the compound’s structure?

  • NMR :

  • ¹H NMR : Peaks at δ 7.75–8.30 ppm (aromatic protons from nitrobenzamide), δ 4.83 ppm (CH₂ from thioether linkage), and δ 7.28 ppm (-NH₂ groups) .
  • ¹³C NMR : Carbonyl signals at ~170 ppm (amide C=O) and ~160 ppm (thiadiazole C=S) .
    • IR : Stretching vibrations at 1650–1680 cm⁻¹ (amide C=O) and 1350–1380 cm⁻¹ (NO₂ symmetric/asymmetric) .
    • MS : Molecular ion peaks at m/z 455.40 (C₁₈H₁₃N₇O₆S⁺) .

Q. What initial biological assays are recommended to evaluate its bioactivity?

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
  • Antimicrobial Activity : Disk diffusion assays with Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield or purity?

  • Strategies :

  • Solvent Selection : Use anhydrous acetone or DMF to minimize side reactions (e.g., hydrolysis of nitro groups) .
  • Catalysis : Introduce K₂CO₃ or POCl₃ to accelerate cyclization steps (e.g., thiadiazole ring formation) .
  • Temperature Control : Reflux at 80–100°C for thioether bond formation, reducing reaction time from 24 to 8 hours .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • Case Study : Discrepancies in aromatic proton shifts may arise from intermolecular hydrogen bonding (e.g., N–H⋯N interactions in crystal packing). Confirm via:

  • X-ray Crystallography : Resolve ambiguity by analyzing hydrogen-bonded dimers (e.g., centrosymmetrical dimers with N1–H1⋯N2 interactions) .
  • Variable Temperature NMR : Assess dynamic effects by acquiring spectra at 25°C and 60°C .

Q. What computational methods predict binding interactions with biological targets (e.g., PFOR enzyme)?

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the nitro group and PFOR’s flavin cofactor. Key residues: Arg174, His375 .
  • MD Simulations : Validate stability of the ligand-enzyme complex over 100 ns trajectories (RMSD < 2.0 Å) .

Q. How do structural modifications (e.g., nitro group substitution) affect bioactivity?

  • SAR Insights :

  • Nitro Group Removal : Reduces antiparasitic activity (IC₅₀ increases from 0.8 μM to >50 μM) .
  • Thiadiazole Ring Fluorination : Enhances metabolic stability (t₁/₂ increases from 2.5 to 6.7 hours in liver microsomes) .
    • Table 2 : Bioactivity of Derivatives
DerivativeModificationIC₅₀ (PFOR Inhibition)Reference
Parent CompoundNone0.8 μM
4-Chloro AnalogCl substitution1.2 μM
Nitro-FreeNH₂ substitution>50 μM

Methodological Notes

  • Experimental Reproducibility : Detailed protocols for synthesis , spectroscopy , and bioassays are provided in the references.

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